molecular formula C9H12Cl2N2O B6218931 2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride CAS No. 2751614-89-6

2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride

Cat. No.: B6218931
CAS No.: 2751614-89-6
M. Wt: 235.1
InChI Key:
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Description

2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride is a chemical compound with a molecular formula of C9H11ClN2O·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloro group, a methylpyridinyl group, and a propanamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-chloropropanamide in the presence of a base, such as triethylamine, to yield the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the amide group can yield amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield N-substituted derivatives, while oxidation can produce N-oxides.

Scientific Research Applications

2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chloropyridin-4-yl)propanamide
  • 2-chloro-N-(4-methylpyridin-2-yl)propanamide
  • 2-chloro-N-(6-methylpyridin-3-yl)propanamide

Uniqueness

2-chloro-N-(6-methylpyridin-2-yl)propanamide hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds.

Properties

CAS No.

2751614-89-6

Molecular Formula

C9H12Cl2N2O

Molecular Weight

235.1

Purity

95

Origin of Product

United States

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